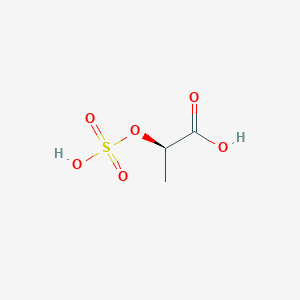

(R)-2-O-sulfolactic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C3H6O6S |

|---|---|

Molecular Weight |

170.14 g/mol |

IUPAC Name |

(2R)-2-sulfooxypropanoic acid |

InChI |

InChI=1S/C3H6O6S/c1-2(3(4)5)9-10(6,7)8/h2H,1H3,(H,4,5)(H,6,7,8)/t2-/m1/s1 |

InChI Key |

CSRZVBCXQYEYKY-UWTATZPHSA-N |

SMILES |

CC(C(=O)O)OS(=O)(=O)O |

Isomeric SMILES |

C[C@H](C(=O)O)OS(=O)(=O)O |

Canonical SMILES |

CC(C(=O)O)OS(=O)(=O)O |

Origin of Product |

United States |

Biosynthetic Pathways of R 2 O Sulfolactic Acid

Phosphoenolpyruvate-Dependent Pathway (PEP-Dependent Pathway)

This pathway is prominent in several methanogenic archaea. nih.govpnas.org It initiates with the conversion of phosphoenolpyruvate (B93156), a key intermediate in glycolysis, into (R)-2-O-phospho-3-sulfolactic acid. researchgate.netpnas.orgresearchgate.net

The first committed step in the PEP-dependent pathway is catalyzed by the enzyme (2R)-phospho-3-sulfolactate synthase, commonly known as ComA. ebi.ac.uknih.govvulcanchem.com ComA facilitates the stereospecific Michael addition of a sulfite (B76179) molecule to phosphoenolpyruvate (PEP). nih.govvulcanchem.com This reaction forms (2R)-O-phospho-3-sulfolactic acid. vulcanchem.com Research on ComA from the hyperthermophilic euryarchaeon Methanococcus jannaschii has shown that the enzyme is active over a wide range of temperatures and pH levels. nih.gov Although it shares a mechanistic feature with the enolase superfamily, involving a Mg2+ ion-stabilized enolate intermediate, ComA has no significant sequence similarity to known enolases, suggesting convergent evolution. nih.govrcsb.org

Table 1: Key Characteristics of (2R)-Phospho-3-sulfolactate Synthase (ComA)

| Feature | Description | Reference(s) |

| Enzyme Name | (2R)-Phospho-3-sulfolactate synthase | nih.gov |

| Gene Name | ComA | rcsb.org |

| Reaction | Phosphoenolpyruvate + Sulfite → (2R)-O-phospho-3-sulfolactic acid | vulcanchem.com |

| Mechanism | Stereospecific Michael addition | nih.govvulcanchem.com |

| Cofactor | Mg2+ | nih.govresearchgate.net |

| Structural Fold | (α/β)8 barrel | rcsb.org |

Following its synthesis, (2R)-O-phospho-3-sulfolactic acid is dephosphorylated by the enzyme (2R)-phospho-3-sulfolactate phosphatase, also known as ComB. ebi.ac.ukvulcanchem.com This hydrolysis reaction yields (R)-2-O-sulfolactic acid and inorganic phosphate (B84403). qmul.ac.uk ComB is a Mg²⁺-dependent acid phosphatase. qmul.ac.ukgenome.jp Studies on the ComB enzyme from Methanococcus jannaschii have revealed that it can act on both stereoisomers of its substrate and can also hydrolyze other 2-hydroxycarboxylic acid phosphate esters. qmul.ac.ukgenome.jp

Table 2: Properties of (2R)-Phospho-3-sulfolactate Phosphatase (ComB)

| Property | Value/Description | Reference(s) |

| Systematic Name | (R)-2-phospho-3-sulfolactate phosphohydrolase | qmul.ac.ukwikiwand.com |

| Reaction | (2R)-2-phospho-3-sulfolactate + H₂O → (2R)-3-sulfolactate + phosphate | qmul.ac.uk |

| Cofactor | Requires Mg²⁺ | qmul.ac.ukgenome.jp |

| Substrate Specificity | Acts on both stereoisomers of 2-phospho-3-sulfolactate and other 2-hydroxycarboxylic acid phosphate esters | qmul.ac.ukgenome.jp |

(2R)-Phospho-3-sulfolactate Synthase (ComA) Catalysis

Integration with Phosphoserine-Dependent Pathways

In some methanogens, particularly those belonging to the Class II methanogens, an alternative pathway for CoM biosynthesis exists that starts from L-phosphoserine. pnas.orgnih.gov This pathway converges with the PEP-dependent pathway at the level of sulfopyruvate (B1220305). researchgate.netpnas.org In the phosphoserine-dependent pathway, L-phosphoserine is converted to L-cysteate, which is then transaminated to form sulfopyruvate. pnas.org Sulfopyruvate is also the product of the oxidation of (R)-2-O-sulfolactate in the PEP-dependent pathway, thus representing a key metabolic junction. nih.govresearchgate.net

Terminal Steps Involving (R)-2-O-sulfolactate Conversion

Once this compound is formed, it undergoes further enzymatic transformations to ultimately yield Coenzyme M. The enzyme (R)-sulfolactate dehydrogenase (ComC) catalyzes the NAD⁺-dependent oxidation of (R)-2-O-sulfolactate to sulfopyruvate. nih.govresearchgate.netnih.govnih.gov This reaction is reversible. nih.govnih.gov Sulfopyruvate is then decarboxylated by sulfopyruvate decarboxylase (ComDE) to produce sulfoacetaldehyde (B1196311). asm.orgebi.ac.uk The final step is believed to be a reductive thiolation of sulfoacetaldehyde to form Coenzyme M, although this step is not yet fully confirmed in all species. ebi.ac.uksemanticscholar.org

Methanopterin Biosynthesis Pathway Involvement

Interestingly, the enzyme (R)-sulfolactate dehydrogenase (ComC), which is crucial for the conversion of (R)-2-O-sulfolactate in the CoM pathway, is also implicated in the biosynthesis of another vital coenzyme, methanopterin. nih.govnih.govsemanticscholar.org ComC can catalyze the reduction of α-ketoglutarate, which is a step in the formation of the (S)-hydroxyglutaric acid component of methanopterin. proteopedia.orgnih.gov This dual role of ComC highlights the interconnectedness of coenzyme biosynthetic pathways in methanogenic archaea. nih.govsemanticscholar.org

Biosynthetic Routes in Various Organisms (e.g., Archaea, Bacteria)

The primary and most well-characterized biosynthetic pathway for this compound, also referred to as (R)-3-sulfolactate, is integral to the production of coenzyme M (2-mercaptoethanesulfonic acid) in methanogenic Archaea. nih.govnih.govvulcanchem.com This pathway begins with the central metabolite phosphoenolpyruvate (PEP). vulcanchem.compnas.org The initial committed step involves the stereospecific addition of sulfite to PEP, forming an intermediate, (2R)-O-phospho-3-sulfolactic acid. vulcanchem.com This phosphorylated intermediate is then hydrolyzed to yield this compound. vulcanchem.com This route establishes the crucial R-configuration at the C2 position, which is essential for its subsequent role in the coenzyme M pathway. vulcanchem.com

While this biosynthetic pathway is clearly defined in Archaea, the situation in Bacteria is more complex. Many bacteria possess the enzymatic machinery to process sulfolactate, though often in a catabolic (degradative) rather than a biosynthetic context. nih.govnih.gov For instance, the bacterium Chromohalobacter salexigens can degrade a racemic mixture of sulfolactate because it possesses dehydrogenases for both the (R) and (S) enantiomers. nih.govuni-konstanz.de Its (R)-sulfolactate dehydrogenase, termed ComC, can reversibly oxidize (R)-sulfolactate to 3-sulfopyruvate, demonstrating the presence of an enzyme capable of participating in such a pathway. nih.govexpasy.orgqmul.ac.uk Similarly, other bacteria like Roseovarius nubinhibens and those involved in sulfoglycolysis can produce sulfolactate from precursors like sulfoquinovose or 2,3-dihydroxypropanesulfonate (DHPS), which involves the oxidation of sulfolactaldehyde. nih.govresearchgate.net Research suggests that the biosynthetic pathways for coenzyme M in bacteria and archaea evolved independently, representing a case of convergent evolution. pnas.org

Enzymatic Components and Regulatory Mechanisms

The biosynthesis of this compound is a multi-step enzymatic process, with specific enzymes and regulatory controls identified in various microorganisms.

In methanogenic Archaea, the pathway from phosphoenolpyruvate is catalyzed by a dedicated set of enzymes:

(2R)-phospho-3-sulfolactate synthase (ComA): This enzyme initiates the pathway by catalyzing a stereospecific Michael addition of sulfite to the double bond of phosphoenolpyruvate (PEP). vulcanchem.com This reaction forms (2R)-O-phospho-3-sulfolactic acid and is the key step that defines the (R)-stereochemistry of the final product. vulcanchem.com

Phosphosulfolactate phosphohydrolase (ComB): This Mg²⁺-dependent phosphatase catalyzes the second step, which is the dephosphorylation of (2R)-O-phospho-3-sulfolactic acid to produce this compound. vulcanchem.com

(R)-Sulfolactate dehydrogenase (ComC): In the subsequent step of coenzyme M biosynthesis, this NADH/NADPH-dependent oxidoreductase catalyzes the reversible oxidation of this compound to 3-sulfopyruvate. nih.govresearchgate.net The characterization of ComC from Methanobrevibacter millerae confirmed its preference for sulfopyruvate in the reductive direction and its crucial role in the cofactor's biosynthesis. nih.gov

In bacteria, analogous enzymes exist, although they are often part of inducible catabolic pathways. In Chromohalobacter salexigens, an eight-gene cluster (Csal_1764-Csal_1771) encodes the pathway for sulfolactate degradation. nih.govuni-konstanz.de This cluster includes the gene for the (R)-sulfolactate dehydrogenase (ComC) and is controlled by a transcriptional regulator, SuyR, indicating that its expression is inducible. nih.govuni-konstanz.de Likewise, in Roseovarius nubinhibens, the membrane-bound sulfolactate dehydrogenase (SlcD) is induced in the presence of sulfolactate. nih.govnih.gov The regulation of these genes ensures that the enzymes are synthesized only when their substrate is available in the environment.

The table below summarizes the key enzymatic components involved in the biosynthesis and conversion of this compound.

Catabolic and Degradation Pathways of R 2 O Sulfolactic Acid

Microbial Degradation Pathways

Microbial degradation of sulfolactate is essential for the breakdown of sulfoquinovose, the polar head group of the plant sulfolipid. nih.govasm.orgmicrobiologyresearch.org Different bacteria employ distinct strategies to utilize sulfolactate as a source of carbon and energy, leading to the release of the sulfonate group as sulfite (B76179), which is subsequently oxidized to sulfate (B86663). asm.orguni-konstanz.deuni-konstanz.de

The initial step in many bacterial degradation pathways of (R)-sulfolactate involves its oxidation to 3-sulfopyruvate. This reaction is catalyzed by a class of enzymes known as sulfolactate dehydrogenases. These enzymes are typically dependent on NAD(P)+ as an electron acceptor. qmul.ac.uksemanticscholar.org

(R)-Sulfolactate dehydrogenase, commonly designated as ComC, is an enzyme that specifically catalyzes the reversible oxidation of (R)-sulfolactate to sulfopyruvate (B1220305). semanticscholar.orgnih.gov This enzyme is a member of the NADH/NADPH-dependent oxidoreductase family. nih.govresearchgate.net While it plays a role in the biosynthesis of coenzyme M in methanogenic archaea, it is also integral to the catabolism of sulfolactate in various bacteria. qmul.ac.uksemanticscholar.orgnih.gov

In the context of degradation, ComC facilitates the conversion of (R)-sulfolactate into sulfopyruvate. nih.govmicrobiologyresearch.org Studies on ComC from different organisms have revealed its substrate specificity. For instance, the ComC from Methanobrevibacter millerae SM9 showed a preference for sulfopyruvate in the reduction reaction, with significantly lower activity towards other keto acids like oxaloacetate and α-ketoglutarate. semanticscholar.orgnih.gov The enzyme from Chromohalobacter salexigens utilizes NADP+ as a cofactor. qmul.ac.uk

| Organism | EC Number | Cofactor Preference | Function | Reference |

|---|---|---|---|---|

| Methanobrevibacter millerae SM9 | 1.1.1.337 | NADH | Coenzyme M Biosynthesis, (R)-sulfolactate catabolism | semanticscholar.orgnih.gov |

| Chromohalobacter salexigens | 1.1.1.338 | NADP+ | (R,S)-sulfolactate degradation | qmul.ac.uknih.gov |

| Methanocaldococcus jannaschii | 1.1.1.272 | Not specified | Coenzyme M Biosynthesis | asm.org |

In some bacteria that can utilize both enantiomers of sulfolactate, an (S)-sulfolactate specific dehydrogenase, termed SlcC, is present. nih.govwikipedia.org This enzyme catalyzes the oxidation of (S)-sulfolactate to sulfopyruvate. qmul.ac.ukuniprot.org The SlcC from Chromohalobacter salexigens is specific for NAD+. qmul.ac.ukuniprot.org

Interestingly, the combined action of ComC and SlcC can function as a racemase system. nih.govqmul.ac.uknih.gov In Chromohalobacter salexigens, (S)-sulfolactate is oxidized by the NAD+-dependent SlcC to sulfopyruvate. nih.gov Subsequently, the NADPH-dependent ComC reduces sulfopyruvate to (R)-sulfolactate. nih.gov This effective racemization allows the bacterium to channel both (S)- and (R)-sulfolactate towards the subsequent desulfonation step, which is specific for the (R)-enantiomer. nih.govnih.gov This two-enzyme system enables the complete degradation of a racemic mixture of sulfolactate. uni-konstanz.de

Following the oxidation of sulfolactate to sulfopyruvate, the next critical step is the cleavage of the carbon-sulfur bond, a process known as desulfonation. This releases the sulfur in the form of sulfite and generates a central metabolic intermediate, typically pyruvate (B1213749).

The direct desulfonation of (R)-sulfolactate is catalyzed by the enzyme (2R)-sulfolactate sulfo-lyase, also known as SuyAB. uni-konstanz.dewikipedia.org This enzyme cleaves (R)-sulfolactate into pyruvate and sulfite. uni-konstanz.demicrobiologyresearch.org The SuyAB enzyme is a two-component system, consisting of SuyA and SuyB subunits. uni-konstanz.de

The specificity of SuyAB for the (R)-enantiomer of sulfolactate necessitates the racemase activity described above in organisms that encounter (S)-sulfolactate. nih.govmicrobiologyresearch.org In Paracoccus pantotrophus NKNCYSA, the degradation of L-cysteate proceeds through sulfopyruvate and (R)-sulfolactate, which is then cleaved by SuyAB. uni-konstanz.deresearchgate.net The genes encoding SuyAB are often found in gene clusters associated with sulfolactate degradation. uni-konstanz.denih.gov

| Enzyme | EC Number | Reaction Catalyzed | Organism(s) | Reference |

|---|---|---|---|---|

| (R)-Sulfolactate Dehydrogenase (ComC) | 1.1.1.338 | (R)-Sulfolactate + NADP+ ⇌ 3-Sulfopyruvate + NADPH + H+ | Chromohalobacter salexigens | qmul.ac.uk |

| (S)-Sulfolactate Dehydrogenase (SlcC) | 1.1.1.310 | (S)-Sulfolactate + NAD+ ⇌ 3-Sulfopyruvate + NADH + H+ | Chromohalobacter salexigens | wikipedia.orgqmul.ac.uk |

| (2R)-Sulfolactate Sulfo-lyase (SuyAB) | 4.4.1.24 | (R)-3-Sulfolactate ⇌ Pyruvate + Sulfite | Chromohalobacter salexigens, Paracoccus pantotrophus | uni-konstanz.dewikipedia.org |

A more complex and novel degradation strategy for sulfolactate has been identified in the marine bacterium Roseovarius nubinhibens ISM. asm.orgnih.govresearchgate.net This organism utilizes a bifurcated pathway that diverges at the level of sulfopyruvate. asm.orgnih.gov In this pathway, sulfolactate is first oxidized to sulfopyruvate by a membrane-bound sulfolactate dehydrogenase (SlcD). asm.orgnih.gov

From sulfopyruvate, the pathway splits:

Decarboxylation Route: A portion of the sulfopyruvate is decarboxylated by sulfopyruvate decarboxylase (ComDE) to form sulfoacetaldehyde (B1196311). asm.orgnih.gov This sulfoacetaldehyde is then desulfonated by sulfoacetaldehyde acetyltransferase (Xsc), yielding acetyl-phosphate and sulfite. asm.orgresearchgate.net

Transamination Route: The remaining sulfopyruvate is transaminated to produce (S)-cysteate. researchgate.netnih.gov This is followed by desulfonation catalyzed by (S)-cysteate sulfo-lyase (CuyA), which produces pyruvate, sulfite, and ammonia. asm.orguniprot.org

This bifurcated pathway allows Roseovarius nubinhibens to efficiently degrade sulfolactate, channeling the carbon skeleton into central metabolism through two different routes. asm.orgresearchgate.net Bioinformatic analyses suggest that variations of this pathway, utilizing either the Xsc or the CuyA branch exclusively, may exist in other bacteria. asm.orgnih.gov

Sulfolactate Sulfo-lyase (SuyAB) Catalysis

Role in Sulfoquinovose (SQ) Metabolism (Sulfoglycolysis)

Sulfoglycolysis is the catabolic process where sulfoquinovose is metabolized to yield energy and carbon building blocks. wikipedia.org This process is crucial for the degradation of sulfoquinovosyl diacylglycerol (SQDG), a sulfolipid abundant in the photosynthetic membranes of plants and cyanobacteria. wikipedia.orgwhiterose.ac.uk The breakdown of SQ results in smaller, metabolizable carbon fragments like pyruvate and dihydroxyacetone phosphate (B84403), which can then enter central metabolic pathways. wikipedia.org However, unlike glycolysis which can completely metabolize glucose, sulfoglycolysis pathways excrete a portion of the carbon backbone as C3-sulfonates, such as 2,3-dihydroxypropanesulfonate (DHPS) or sulfolactate (SL). wikipedia.org

First identified in Escherichia coli, the sulfo-Embden–Meyerhof–Parnas (sulfo-EMP) pathway is a modified version of the classical Embden-Meyerhof-Parnas (EMP) glycolysis pathway. wikipedia.orgnih.gov In this pathway, sulfoquinovose is isomerized to sulfofructose. nih.govresearchgate.net This is followed by phosphorylation to sulfofructose-1-phosphate, which is then cleaved by an aldolase (B8822740) into dihydroxyacetone phosphate (DHAP) and (S)-sulfolactaldehyde. nih.govresearchgate.net The fate of (S)-sulfolactaldehyde varies among organisms; it can be reduced to 2,3-dihydroxypropanesulfonate (DHPS) or oxidized to sulfolactate. researchgate.net The expression of the enzymes in the sulfo-EMP pathway in E. coli is regulated by the transcription factor CsqR. wikipedia.org

Key Steps of the Sulfo-EMP Pathway

| Step | Reaction | Enzyme |

|---|---|---|

| 1 | Isomerization of sulfoquinovose to sulfofructose | Sulfoquinovose isomerase |

| 2 | Phosphorylation of sulfofructose to sulfofructose-1-phosphate | Sulfofructose kinase |

| 3 | Cleavage of sulfofructose-1-phosphate | Sulfofructose-1-phosphate aldolase |

| 4 | Reduction of (S)-sulfolactaldehyde to 2,3-dihydroxypropanesulfonate | (S)-sulfolactaldehyde reductase |

The sulfo-Entner–Doudoroff (sulfo-ED) pathway, first described in Pseudomonas putida SQ1, provides an alternative route for sulfoquinovose degradation that mirrors the classical Entner-Doudoroff pathway. nih.govpnas.org This pathway involves the oxidation of sulfoquinovose to 6-deoxy-6-sulfogluconolactone, followed by hydrolysis to 6-deoxy-6-sulfogluconate. nih.govpnas.org A subsequent dehydration and aldol (B89426) cleavage yields pyruvate and 3-sulfolactaldehyde. nih.govpnas.org The 3-sulfolactaldehyde is then oxidized to 3-sulfolactate, which is typically excreted. nih.gov The enzymes of the sulfo-ED pathway are highly specific for their sulfonated substrates. whiterose.ac.uk Gene clusters homologous to the one found in P. putida SQ1 have been identified in a variety of other bacteria, including other Proteobacteria and common soil bacteria like Burkholderia and Rhizobium. nih.gov

Core Reactions of the Sulfo-ED Pathway in Pseudomonas putida SQ1

| Step | Reaction | Enzyme |

|---|---|---|

| 1 | Oxidation of sulfoquinovose | NAD+-dependent SQ dehydrogenase |

| 2 | Hydrolysis of 6-deoxy-6-sulfogluconolactone | SGL lactonase |

| 3 | Dehydration of 6-deoxy-6-sulfogluconate | SG dehydratase |

| 4 | Aldol cleavage of 2-keto-3,6-dideoxy-6-sulfogluconate | KDSG aldolase |

Sulfo-Embden–Meyerhof–Parnas (sulfo-EMP) Pathway

Ecological Contexts of Degradation in Environmental Biogeochemistry

The degradation of (R)-2-O-sulfolactic acid and its precursor, sulfoquinovose, is a vital component of the global sulfur cycle, particularly in marine and terrestrial ecosystems. This process facilitates the recycling of sulfur, an essential nutrient for all life.

Sulfur Cycling in Marine and Soil Microbiomes

Sulfoquinovose represents a major portion of the organosulfur in nature. nih.gov Its degradation by microbial communities is a key step in the biogeochemical sulfur cycle. whiterose.ac.uk In marine environments, the sulfur cycle is largely driven by sulfate reduction. nih.gov The breakdown of organosulfur compounds like sulfoquinovose releases sulfur, which can then be transformed through various oxidation states by microorganisms. nih.govwikipedia.org Bacteria from the Roseobacter clade, which are abundant in marine environments, have been shown to grow on sulfoquinovose as their sole carbon and energy source. nih.gov This suggests their important role in marine sulfur cycling. acs.org In soil, the biomineralization of organic sulfur to sulfate is critical for making this essential element available to plants. nih.gov The sulfo-ED pathway, found in soil bacteria like Rhizobium leguminosarum, likely plays a significant role in the environmental breakdown of plant-derived sulfoquinovose. nih.gov

Metabolic Exchange in Microbial Communities

Microbial communities are complex networks where members interact through the exchange of metabolites. nih.govnih.govmpg.de The degradation of sulfoquinovose often involves metabolic handoffs between different microbial species. whiterose.ac.uk For instance, some bacteria may only partially break down sulfoquinovose, excreting sulfonated byproducts like DHPS and sulfolactate. whiterose.ac.ukbiorxiv.org These byproducts can then be utilized by other members of the microbial community that possess the necessary enzymes for their further degradation, including the cleavage of the carbon-sulfur bond to release sulfite. whiterose.ac.ukbiorxiv.orgnih.gov This metabolic cooperation allows for the complete recycling of both the carbon and sulfur from the original sulfoquinovose molecule. nih.gov Such interactions are fundamental to the structure and function of microbial ecosystems, enabling the efficient utilization of available resources. frontiersin.orgbiorxiv.org

Enzymology and Biochemical Mechanisms Pertaining to R 2 O Sulfolactic Acid

Characterization of Key Enzymes

The breakdown and synthesis of (R)-2-O-sulfolactic acid are mediated by specific enzymes, each with distinct roles and properties. These include oxidoreductases, phosphatases, and lyases, which collectively facilitate its metabolic processing.

(R)-2-Hydroxyacid dehydrogenases are a class of enzymes that catalyze the reversible oxidation of (R)-2-hydroxyacids to their corresponding 2-oxoacids. nih.gov In the context of this compound metabolism, these enzymes are pivotal. The systematic name for this enzyme class is (R)-2-hydroxyacid:NAD(P)+ oxidoreductase. wikipedia.org

Two key enzymes in this category are (R)-sulfolactate dehydrogenase (ComC), which has been classified under EC 1.1.1.272 and more recently as L-2-hydroxycarboxylate dehydrogenase (NAD+) under EC 1.1.1.337. nih.govqmul.ac.uk These enzymes are critical in the biosynthesis of coenzyme M in archaea. nih.govwikipedia.org

(R)-2-Hydroxyacid dehydrogenases exhibit a notable degree of substrate specificity and stereoselectivity. The enzyme from Chromohalobacter salexigens, identified as ComC, acts on the (R)-enantiomer of sulfolactate. uni-konstanz.denih.gov In contrast, a separate enzyme, SlcC, from the same organism, specifically acts on (S)-sulfolactate, highlighting the strict stereoselectivity of these dehydrogenases. uni-konstanz.denih.gov

The enzyme from the archaeon Methanocaldococcus jannaschii (classified as EC 1.1.1.337) demonstrates activity on a range of L-2-hydroxycarboxylates, including (2R)-3-sulfolactate, (S)-malate, and (S)-lactate. qmul.ac.ukexpasy.org It is important to note that (2R)-3-sulfolactate shares the same stereochemical configuration as (2S)-2-hydroxycarboxylates. qmul.ac.uk The enzyme from Haloferax mediterranei (EC 1.1.1.272) shows a preference for substrates with a longer carbon chain, such as 4-methyl-2-oxopentanoate. qmul.ac.uk

In the degradation of 2,3-dihydroxypropane-1-sulfonate (B1259476) (DHPS), a precursor of sulfolactate, dehydrogenases from Cupriavidus pinatubonensis also show stereoselectivity. nih.govebi.ac.uk HpsN oxidizes (R)-DHPS to (R)-sulfolactate. nih.gov

The catalytic activity of (R)-2-hydroxyacid dehydrogenases is dependent on the coenzymes NAD+/NADH or NADP+/NADPH. wikipedia.org The enzyme from Chromohalobacter salexigens utilizes NAD(P)H for the reduction of sulfopyruvate (B1220305). uni-konstanz.denih.gov The (R)-sulfolactate dehydrogenase (ComC) from the rumen methanogen Methanobrevibacter millerae SM9 is an NADH/NADPH-dependent oxidoreductase. nih.gov

The enzyme from Haloferax mediterranei can use both NADP+ and, with much lower efficiency, NAD+. qmul.ac.uk The L-2-hydroxycarboxylate dehydrogenase (EC 1.1.1.337) from Methanocaldococcus jannaschii primarily uses NAD+ as a cofactor. qmul.ac.uk The enzyme from this organism shows a higher affinity for NADH over NAD(P)H. embopress.org

The kinetic parameters of (R)-sulfolactate dehydrogenase (ComC) from Methanobrevibacter millerae SM9 have been determined. nih.gov For the reduction of sulfopyruvate, the apparent Michaelis constant (Km) for NADH is 55.1 µM, and for sulfopyruvate, it is 196 µM. nih.gov The maximal velocity (Vmax) for this reaction is 93.9 µmol min⁻¹ mg⁻¹, with a catalytic rate constant (kcat) of 62.8 s⁻¹. nih.gov

| Substrate | Km (µM) | Vmax (µmol min⁻¹ mg⁻¹) | kcat (s⁻¹) |

|---|---|---|---|

| NADH | 55.1 | 93.9 | 62.8 |

| Sulfopyruvate | 196 |

2-Phosphosulfolactate phosphatase, also known as ComB, is a key enzyme in the biosynthesis of coenzyme M. nih.gov It is classified under EC 3.1.3.71 and catalyzes the hydrolysis of (2R)-2-phospho-3-sulfolactate to (2R)-3-sulfolactate and phosphate (B84403). uniprot.orgqmul.ac.ukgenome.jp This reaction is a crucial dephosphorylation step. nih.gov

The enzyme requires Mg²⁺ as a cofactor for its activity. uniprot.orgqmul.ac.ukuniprot.org The ComB phosphatase from Methanococcus jannaschii is notable for its ability to act on both stereoisomers of the substrate. qmul.ac.ukgenome.jp It can also hydrolyze other phosphate monoesters of (S)-2-hydroxycarboxylic acids. qmul.ac.ukgenome.jp The gene encoding this enzyme is designated as comB. uniprot.orguniprot.org

Sulfolactate sulfo-lyase, designated as SuyAB, is an enzyme that carries out the desulfonation of (R)-sulfolactate. uni-konstanz.denih.gov It is classified under EC 4.4.1.24 and catalyzes the cleavage of (R)-sulfolactate to pyruvate (B1213749) and sulfite (B76179). asm.orgresearchgate.net This lyase is a critical component of the sulfolactate degradation pathway in various bacteria, including Chromohalobacter salexigens and Cupriavidus pinatubonensis. uni-konstanz.denih.govebi.ac.uk

In C. salexigens, the SuyAB activity is inducible and the enzyme is unstable, losing 50% of its activity after one day at 4°C. uni-konstanz.de The (R)-sulfolactate produced by the action of ComC is a substrate for SuyAB. uni-konstanz.denih.gov This indicates that SuyAB is an (R)-sulfolactate sulfo-lyase. uni-konstanz.denih.gov

Coenzyme Dependencies (NAD+/NADH, NADP+/NADPH)

Other Associated Enzymes (e.g., Sulfopyruvate Decarboxylase, ComDE)

Several enzymes are associated with the metabolism of this compound, playing critical roles in pathways where it is an intermediate. Key among these are Sulfopyruvate Decarboxylase (ComDE) and (R)-sulfolactate sulfo-lyase (SuyAB).

Sulfopyruvate Decarboxylase (ComDE) is a crucial enzyme in the biosynthesis of coenzyme M (2-mercaptoethanesulfonic acid) in methanogenic archaea. nih.govasm.org It catalyzes the decarboxylation of 3-sulfopyruvate to produce sulfoacetaldehyde (B1196311) and carbon dioxide. nih.govnih.gov This reaction is a vital step that follows the oxidation of (R)-sulfolactate by (R)-sulfolactate dehydrogenase (ComC). nih.gov The enzyme from Methanococcus jannaschii is composed of two different subunits, ComD and ComE, which form an α6β6 dodecameric structure. nih.gov Both subunits are required for its catalytic activity. nih.gov Genetic studies in Methanococcus maripaludis have confirmed that disruption of the comE gene leads to a coenzyme M auxotrophy, highlighting the enzyme's essential role in this pathway. nih.gov The activity of ComDE is dependent on thiamine (B1217682) diphosphate (B83284) (TPP) as a cofactor. nih.gov In some bacteria, such as Roseovarius nubinhibens, ComDE is part of a bifurcated pathway for the degradation of sulfolactate, where it is inducible and channels sulfopyruvate towards desulfonation. asm.orgnih.gov

(R)-Sulfolactate Sulfo-lyase (SuyAB) is another significant enzyme, responsible for the direct cleavage of the carbon-sulfur bond in (R)-3-sulfolactate to yield pyruvate and sulfite. researchgate.netnih.gov This desulfonation reaction is a key step in the dissimilation of C3-sulfonates in various bacteria, such as Paracoccus pantotrophus and Chromohalobacter salexigens. nih.govuni-konstanz.de The enzyme from P. pantotrophus consists of two subunits, SuyA (8 kDa) and SuyB (42 kDa), and its gene sequence shows similarities to Fe2+-dependent altronate dehydratases. uni-konstanz.deuni-konstanz.de Indeed, the activity of SuyAB is dependent on Fe2+, as it can be inactivated by metal chelators like EDTA and reactivated by the addition of Fe2+. uni-konstanz.de The expression of SuyAB is typically inducible by its substrate. nih.govuni-konstanz.de

Other enzymes in the metabolic vicinity include (R)-sulfolactate dehydrogenase (ComC) , which reversibly catalyzes the oxidation of (R)-sulfolactate to 3-sulfopyruvate using NAD(P)+ as a cofactor. wikipedia.orgnih.gov This enzyme is central to both the biosynthesis of coenzyme M and the degradation of sulfolactate in different organisms. nih.govnih.gov

Structural Biology of this compound Modifying Enzymes

The three-dimensional structures of enzymes that interact with this compound provide critical insights into their function, substrate specificity, and catalytic mechanisms.

Crystallographic Studies and Active Site Characterization

The crystal structure of (S)-sulfolactate dehydrogenase (MjSLDH) from the hyperthermophilic archaeon Methanocaldococcus jannaschii has been solved at 2.5 Å resolution (PDB ID: 1RFM). embopress.orgnih.gov This enzyme, which acts on (S)-2-hydroxyacids including (2R)-3-sulfolactate, reveals a novel protein fold that lacks the canonical Rossmann-fold topology typically found in dinucleotide-binding dehydrogenases. embopress.orgnih.gov The structure is a tetramer of tight dimers in the asymmetric unit, although it exists as a homodimer in solution. embopress.org

The cofactor NADH is bound in an extended conformation within a cleft formed by residues from both monomers of the tight dimer. embopress.orgnih.gov This unique binding mode exposes the B-side of the nicotinamide (B372718) ring, explaining the enzyme's pro-S stereospecificity for hydride transfer. embopress.orgnih.gov The active site pocket is delineated by several alpha-helices (αD, αE, αJ) and beta-sheets from both subunits, creating a specific environment for substrate binding. embopress.org Electrostatic interactions are believed to play a significant role in substrate discrimination. embopress.orgnih.gov

More recently, the crystal structure of DHPS-3-dehydrogenase from Cupriavidus pinatubonensis (CpHpsN) , an enzyme that catalyzes the oxidation of (R)-2,3-dihydroxypropanesulfonate (R-DHPS) to (R)-sulfolactate (R-SL), was determined in complex with Zn2+, NADH, and the product R-SL. rsc.org The structure shows a fold similar to histidinol (B1595749) dehydrogenases, with an octahedral Zn2+ center. The sulfonate group of the bound R-SL acts as a ligand to the zinc ion, highlighting its importance in substrate recognition. rsc.org

Protein Engineering and Mutagenesis to Elucidate Catalytic Mechanisms

Site-directed mutagenesis has been a valuable tool for probing the function of active site residues in enzymes that modify this compound. nih.gov

In the study of CpHpsN , site-directed mutagenesis identified several key catalytic residues. rsc.org Mutagenesis of Glu318, His319, and Asp352 resulted in significant loss of catalytic activity, confirming their roles in the enzyme's mechanism. Asp352, in particular, is implicated in zinc coordination, which is essential for forming a catalytically productive complex. rsc.org A key residue, His126, was identified as distinguishing DHPS dehydrogenases from histidinol dehydrogenases through its role in recognizing the sulfonate substrate. rsc.org

For sulfopyruvate decarboxylase (ComDE) , sequence comparisons with other thiamine-PP (TPP)-dependent enzymes revealed a conserved TPP-binding motif, confirming its mechanism-based classification. nih.gov While specific mutagenesis studies to alter function are not detailed in the provided scope, the identification of essential subunits and conserved motifs lays the groundwork for such protein engineering efforts. nih.govmdpi.com

Reaction Mechanisms and Catalytic Cycles

The enzymes involved in (R)-2-O-sulfolactate metabolism employ diverse chemical mechanisms.

The biosynthesis of the precursor, (2R)-O-phospho-3-sulfolactic acid, is catalyzed by (2R)-phospho-3-sulfolactate synthase (ComA) . This enzyme facilitates a stereospecific Michael addition of sulfite to phosphoenolpyruvate (B93156) (PEP). vulcanchem.comnih.gov The proposed mechanism involves the nucleophilic attack of sulfite on the C3 carbon of PEP, followed by protonation at the C2 carbon to establish the R-stereocenter. vulcanchem.com This reaction is Mg2+-dependent and may proceed via a mechanism analogous to that of enolase. nih.gov

The subsequent step is catalyzed by 2-phosphosulfolactate phosphatase (ComB) , which hydrolyzes the phosphate group from (2R)-O-phospho-3-sulfolactic acid to yield (R)-3-sulfolactate and inorganic phosphate. qmul.ac.ukebi.ac.uk This is a phosphohydrolase reaction requiring Mg2+ for activity. qmul.ac.uk

(R)-sulfolactate dehydrogenase (ComC) then catalyzes the reversible NAD(P)+-dependent oxidation of the 2-hydroxyl group of (R)-sulfolactate to a ketone, forming 3-sulfopyruvate. nih.govsemanticscholar.org The mechanism involves the transfer of a hydride ion from the C2 of sulfolactate to the C4 of the nicotinamide ring of NAD(P)+. The crystal structure of the homologous MjSLDH confirms a pro-S hydrogen transfer from the NADH cofactor in the reverse (reductive) reaction. embopress.orgnih.gov

Sulfopyruvate decarboxylase (ComDE) employs a thiamine diphosphate (TPP)-dependent mechanism to decarboxylate 3-sulfopyruvate. nih.gov The reaction cycle involves the formation of a covalent adduct between the TPP ylid and the keto-carbon of sulfopyruvate, facilitating the non-oxidative decarboxylation to release CO2 and form a C2-α-carbanion/enamine intermediate. Protonation of this intermediate and subsequent release of sulfoacetaldehyde completes the cycle.

Finally, (R)-sulfolactate sulfo-lyase (SuyAB) catalyzes an elimination reaction. It cleaves the C-S bond of (R)-3-sulfolactate to form pyruvate and sulfite, likely through a mechanism analogous to dehydratases, consistent with its sequence similarity to this enzyme family. researchgate.netuni-konstanz.de

Enzyme Regulation and Allosteric Modulation

The expression and activity of enzymes in the (R)-2-O-sulfolactate metabolic pathways are subject to regulation, primarily at the transcriptional level.

Several key enzymes in these pathways are inducible, meaning their synthesis is increased in the presence of specific substrates. For example, in Paracoccus pantotrophus, the desulfonative enzyme sulfolactate sulfo-lyase (SuyAB) is strongly induced during growth on cysteate, which is converted to sulfolactate. uni-konstanz.de Similarly, the sulfite dehydrogenase , which processes the released sulfite, is also induced. uni-konstanz.de A putative transcriptional regulator, OrfR, is encoded upstream of the suyAB genes, suggesting a specific regulatory mechanism for this operon. uni-konstanz.de

In Roseovarius nubinhibens, the enzymes of the bifurcated sulfolactate degradation pathway, including sulfolactate dehydrogenase (SlcD) and sulfopyruvate decarboxylase (ComDE) , are inducible by sulfolactate. asm.orgnih.gov This ensures that the metabolic machinery for sulfolactate utilization is only produced when the substrate is available, preventing wasteful enzyme synthesis.

While direct evidence for allosteric modulation is not prominent in the reviewed literature for these specific enzymes, the dependence of several enzymes like ComA, ComB, and SuyAB on metal ions (Mg2+ or Fe2+) for activity suggests that ion availability can modulate the catalytic rate. uni-konstanz.denih.govqmul.ac.uk

Biological Roles and Ecological Contexts of R 2 O Sulfolactic Acid

Role as a Metabolic Intermediate in Microbial Physiology

(R)-2-O-sulfolactic acid is a key intermediate in several microbial metabolic pathways. In methanogenic archaea, it is a crucial component in the biosynthesis of coenzyme M, a cofactor essential for methane (B114726) production. nih.govsemanticscholar.org The conversion of this compound to sulfopyruvate (B1220305) is catalyzed by the enzyme (R)-sulfolactate dehydrogenase. nih.govsemanticscholar.org This reaction is a critical step in the pathway leading to the formation of coenzyme M. nih.govsemanticscholar.org

Furthermore, this compound is involved in the degradation of other organosulfur compounds. For instance, in the bacterium Roseovarius nubinhibens, it is an intermediate in a bifurcated pathway for the degradation of 3-sulfolactate. nih.gov This pathway involves the oxidation of (R)-3-sulfolactate to sulfopyruvate. nih.gov The compound is also an intermediate in the bacterial degradation of sulfoquinovose, the polar head of the plant sulfolipid. nih.gov

Presence in Bacterial Endospores and Germination Processes

This compound is a major constituent of the endospores of certain bacteria, such as Bacillus subtilis. asm.orgnih.gov In these spores, it can account for a significant portion of the dry weight, reaching up to 5%. asm.orgnih.gov This compound is largely absent in the vegetative cells during their growth phase but accumulates in large quantities within the sporulating cells just before the formation of refractile spores. asm.orgnih.gov

Upon germination, the accumulated this compound is rapidly and completely released from the spore into the surrounding medium in an unaltered form. asm.orgnih.govasm.org While the precise function of this compound in endospores is not fully elucidated, its high concentration and rapid release during germination suggest a significant role in this process. asm.orgnih.govasm.org The release of this and other small molecules early in germination points to a selective change in the permeability of the spore's inner membrane. asm.org

Significance in the Global Biogeochemical Sulfur Cycle

This compound plays a role in the global biogeochemical sulfur cycle through its involvement in the metabolism of organosulfur compounds by microorganisms. wikipedia.orgfrontiersin.orgsciencetheearth.com The degradation of sulfonates, including the pathways involving this compound, contributes to the mineralization of organosulfur, making sulfur available in inorganic forms that can be utilized by other organisms. wikipedia.orgresearchgate.net

The degradation of sulfoquinovose, a major component of photosynthetic membranes in plants and algae, can proceed through pathways that generate this compound as an intermediate. nih.govpnas.org This links the vast reservoir of sulfur in plant biomass to microbial sulfur metabolism. The subsequent desulfonation of this compound, for example by the enzyme sulfolactate sulfo-lyase, releases sulfite (B76179), which can then be either oxidized to sulfate (B86663) or reduced to sulfide, further participating in the sulfur cycle. nih.govresearchgate.netresearchgate.net

Involvement in Microbial Symbioses and Interactions (e.g., Rumen Methanogens, Gut Microbiota)

This compound is a key molecule in symbiotic relationships between different microorganisms. oregonstate.educationresearchgate.net A prominent example is its role in the rumen of herbivorous animals, which harbors a complex community of microbes, including methanogenic archaea. d-nb.info In these methanogens, such as Methanobrevibacter millerae, this compound is a precursor for the biosynthesis of coenzyme M, which is essential for methane production. nih.govsemanticscholar.org The enzyme (R)-sulfolactate dehydrogenase, which converts this compound to sulfopyruvate, is a key player in this process. nih.govsemanticscholar.org

In the context of the gut microbiota, the degradation of dietary plant-derived sulfoquinovose can lead to the formation of this compound as an intermediate. biorxiv.orgnih.gov Some gut bacteria can then further metabolize this compound. For instance, in anaerobic environments like the human gut, the degradation of sulfoquinovose can lead to the production of hydrogen sulfide, a molecule with diverse effects on host health. nih.govfrontiersin.org The interplay between different microbial species in the gut, some producing and others consuming intermediates like this compound, highlights its importance in the intricate metabolic network of the gut microbiome. biorxiv.orgnih.gov

Advanced Analytical Methodologies for R 2 O Sulfolactic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatography, coupled with mass spectrometry, is a cornerstone for the analysis of (R)-2-O-sulfolactic acid. vulcanchem.com These techniques provide the necessary separation and sensitivity to detect and quantify this polar compound within complex mixtures.

Gas chromatography is a powerful tool for separating volatile compounds. However, this compound, like other organic acids and polar molecules, is non-volatile. Therefore, its analysis by GC-MS requires a chemical modification step known as derivatization. jfda-online.comsigmaaldrich.com This process converts the polar functional groups (carboxyl and hydroxyl) into less polar, more volatile derivatives, making them amenable to GC analysis. jfda-online.comresearchgate.net

Common derivatization strategies include:

Silylation: This is a frequent technique where active hydrogens in the molecule are replaced with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comrestek.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used to create TMS esters that are sufficiently volatile for GC. restek.comnih.gov

Alkylation/Esterification: This involves converting the carboxylic acid group to an ester, for example, a methyl ester (FAME - fatty acid methyl ester). restek.com This is commonly achieved using reagents like BF3-methanol under mild heating. restek.com

Once derivatized, the sample is injected into the GC-MS system. The components are separated based on their boiling points and interaction with the GC column's stationary phase. The mass spectrometer then fragments the eluted molecules and detects the resulting ions, providing a mass spectrum that serves as a molecular fingerprint for identification and quantification. researchgate.net

Liquid chromatography-mass spectrometry (LC-MS) is exceptionally well-suited for analyzing polar, non-volatile compounds like this compound without the need for derivatization. wikipedia.org This technique combines the potent separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry. wikipedia.org

Modern systems often utilize Ultra-High-Performance Liquid Chromatography (UHPLC) for faster analysis and improved resolution. mdpi.comnih.gov When coupled with advanced mass spectrometers like a Q-Exactive Orbitrap, researchers can achieve high mass accuracy (<1 ppm) and high resolution, which is crucial for distinguishing compounds with similar masses in complex biological samples. anu.edu.authermofisher.com

Key aspects of LC-MS analysis for this compound include:

Separation: Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for highly polar compounds. A common setup might use a SeQuant ZIC-HILIC column with a mobile phase gradient of acetonitrile (B52724) and an aqueous buffer like ammonium (B1175870) acetate. biorxiv.org

Detection: Tandem mass spectrometry (MS/MS) is used for selective and sensitive quantification. wikipedia.org In this setup, a specific parent ion (precursor ion) corresponding to deprotonated sulfolactate (m/z 169) is selected and fragmented to produce characteristic product ions, which are then monitored. This process, known as Multiple Reaction Monitoring (MRM), significantly enhances specificity. lcms.cz

Instrumentation: High-resolution mass spectrometers, such as the Thermo Q-Exactive Plus Quadrupole/Orbitrap, provide accurate mass measurements essential for confirming the elemental composition of the detected analyte. anu.edu.au These instruments are central to untargeted metabolomics studies where numerous metabolites are identified simultaneously. mdpi.comnih.gov

| Parameter | Description | Example System/Method | Reference |

|---|---|---|---|

| Chromatography | Ultra-High-Performance Liquid Chromatography (UHPLC) | Thermo Scientific UltiMate 3000 | core.ac.uk |

| Column | Hydrophilic Interaction Liquid Chromatography (HILIC) | SeQuant ZIC-HILIC (150 x 2.1 mm, 3.5 µm) | biorxiv.org |

| Mass Spectrometer | High-Resolution Mass Spectrometry (HRMS) | Thermo Scientific Q-Exactive Orbitrap | mdpi.comanu.edu.authermofisher.com |

| Ionization Mode | Electrospray Ionization (ESI) in Negative Mode | Detects deprotonated sulfolactate [M-H]⁻ | anu.edu.au |

| Precursor Ion (m/z) | Mass-to-charge ratio of the target molecule | 169.9885 | vulcanchem.com |

While MS detection is dominant, HPLC can be paired with other detectors. For organic acids, options include UV detection at low wavelengths (200-210 nm) or conductivity detection. shimadzu.com However, the separation of stereoisomers like (R)- and (S)-sulfolactate requires a chiral stationary phase. nih.govrsc.org Specialized HPLC columns, such as those based on teicoplanin, have been successfully used for the chiral separation of similar compounds and their metabolites. nih.gov The separation of isomers is critical for understanding the specific biological roles and enzymatic pathways associated with each enantiomer. uni-konstanz.de

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UHPLC-Q-Exactive Orbitrap MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Metabolic Flux

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of molecules. weebly.comresearchgate.netbbhegdecollege.com For this compound, 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments can confirm the connectivity of atoms and the position of the sulfate (B86663) group. weebly.comnih.gov This is crucial for verifying the identity of the compound isolated from biological sources or synthesized in the lab.

Beyond structural confirmation, NMR is a powerful technique for metabolic flux analysis. wikipedia.org By supplying cells with a ¹³C-labeled substrate (e.g., ¹³C-glucose or glycerol), researchers can trace the flow of carbon atoms through metabolic pathways. nih.govvanderbilt.edu The resulting labeling patterns in downstream metabolites, including this compound, are measured by NMR or MS. wikipedia.orgshimadzu.com This data allows for the quantification of the relative and absolute rates (fluxes) of different metabolic reactions, revealing how pathways are utilized under various conditions. nih.govplos.org This approach has been instrumental in understanding central carbon metabolism in various organisms and can be applied to elucidate the pathways leading to and from sulfolactate. plos.org

Enzymatic Assays for Activity Measurement

Understanding the metabolism of this compound requires the study of the enzymes that produce and consume it. Enzymatic assays are developed to measure the activity of these specific proteins. A key enzyme in sulfolactate metabolism is sulfolactate dehydrogenase. embopress.orgnih.gov

Assays for dehydrogenases typically monitor the change in absorbance of a nicotinamide (B372718) cofactor (NADH or NADPH) spectrophotometrically.

Oxidative Reaction ((R)-sulfolactate → sulfopyruvate): The activity of an (R)-sulfolactate-dependent oxidoreductase can be measured by following the reduction of NADP⁺ to NADPH at 340 or 365 nm. uni-konstanz.de

Reductive Reaction (sulfopyruvate → (S)-sulfolactate): The activity of (S)-sulfolactate dehydrogenase is often measured in the reverse direction by monitoring the oxidation of NADH to NAD⁺, which corresponds to a decrease in absorbance at 340 nm. embopress.orguni-konstanz.de

These assays are vital for characterizing purified enzymes, determining kinetic parameters (Kₘ, Vₘₐₓ), and identifying inducible enzyme activities in cell extracts grown under specific conditions. uni-konstanz.deembopress.orgnih.gov For example, assays have shown that sulfolactate sulfo-lyase, another key enzyme, is inducible and specific for the (R)-enantiomer of sulfolactate. uni-konstanz.de

| Enzyme | Reaction Monitored | Method | Typical Conditions | Reference |

|---|---|---|---|---|

| (S)-Sulfolactate Dehydrogenase (SlcC) | Sulfopyruvate (B1220305) + NADH → (S)-Sulfolactate + NAD⁺ | Photometric (decrease in absorbance) | pH 9.0, 365 nm, 2 mM sulfopyruvate, 0.25 mM NADH | uni-konstanz.de |

| (R)-Sulfolactate Oxidoreductase (ComC) | (R)-Sulfolactate + NADP⁺ → Sulfopyruvate + NADPH | Photometric (increase in absorbance) | pH 9.0, 365 nm, 10 mM sulfolactate, 2 mM NADP⁺ | uni-konstanz.de |

| Sulfolactate Sulfo-lyase (SuyAB) | (R)-Sulfolactate → Pyruvate (B1213749) + Sulfite (B76179) | Discontinuous assay (quantification of substrate/product) | Ion chromatography to measure sulfolactate disappearance and sulfite/pyruvate formation | uni-konstanz.de |

Metabolomics and Fluxomics in the Study of (R)-2-O-sulfolactate Dynamics

Metabolomics aims to identify and quantify the complete set of small-molecule metabolites within a biological system. nih.govmdpi.com Untargeted metabolomics, typically using high-resolution LC-MS/MS, can reveal the presence of this compound and other related compounds in organisms grown under specific conditions, providing a snapshot of the metabolic state. mdpi.commdpi.com For example, metabolomic studies can identify sulfolactate as a differential metabolite when comparing different growth substrates or mutant strains. researchgate.net

Fluxomics takes this a step further by measuring the rates of metabolic reactions, providing a dynamic view of metabolism. wikipedia.orgvanderbilt.edu As mentioned, ¹³C-Metabolic Flux Analysis (¹³C-MFA) is the primary technique in fluxomics. nih.govnih.govcreative-proteomics.com By integrating data from isotopic labeling experiments (measured by MS or NMR) with a stoichiometric model of the organism's metabolic network, ¹³C-MFA can calculate intracellular fluxes. vanderbilt.edushimadzu.com This powerful systems biology approach can elucidate how carbon is routed through central metabolism to produce key intermediates like sulfolactate, identify metabolic bottlenecks, and reveal the activity of novel pathways. wikipedia.orgplos.org The application of fluxomics is essential for a comprehensive, quantitative understanding of the role of this compound in the broader metabolic network of an organism. uni-konstanz.deresearchgate.net

Genetic and Genomic Perspectives on R 2 O Sulfolactic Acid Metabolism

Identification and Characterization of Gene Clusters (e.g., com operon, suy cluster)

The metabolism of sulfolactates is encoded by specific gene clusters that have been identified in various microorganisms. These clusters contain the genes for enzymes that catalyze the steps of either a biosynthetic or a degradative pathway, as well as for transporting the substrate into the cell.

The com Operon in Coenzyme M Biosynthesis:

In methanogenic archaea, the biosynthesis of coenzyme M (2-mercaptoethanesulfonic acid) begins with the formation of (2R)-O-phospho-3-sulfolactic acid from phosphoenolpyruvate (B93156) and sulfite (B76179). vulcanchem.com This pathway is encoded by the com operon. The key genes and their functions are:

comA : Encodes (2R)-phospho-3-sulfolactate synthase, which catalyzes the initial condensation reaction. vulcanchem.com

comB : Encodes phosphosulfolactate phosphohydrolase, the enzyme responsible for dephosphorylating the product of the ComA reaction to yield 3-sulfolactate. vulcanchem.com

comC : Encodes an (R)-2-hydroxyacid dehydrogenase that oxidizes (R)-3-sulfolactate to 3-sulfopyruvate. nih.gov

comDE : Encodes the subunits of sulfopyruvate (B1220305) decarboxylase, which converts 3-sulfopyruvate to sulfoacetaldehyde (B1196311). nih.gov

This biosynthetic pathway highlights the role of sulfolactate intermediates in essential cofactor production in archaea. vulcanchem.com

Degradative Gene Clusters in Bacteria:

Bacteria that utilize sulfolactate as a carbon and energy source possess distinct gene clusters for its degradation. A notable example is the suy cluster, found in organisms like Chromohalobacter salexigens. microbiologyresearch.orguni-konstanz.de This cluster, and others like it, often showcases a modular organization.

A hypothesized eight-gene cluster in C. salexigens (Csal_1764–Csal_1771) is believed to encode the entire pathway for degrading (R,S)-sulfolactate. microbiologyresearch.orguni-konstanz.de This cluster includes:

A transcriptional regulator (SuyR). uni-konstanz.de

A transport system for sulfolactate, belonging to the Tripartite Tricarboxylate Transporter (TTT) family (SlcHFG). microbiologyresearch.orguni-konstanz.de

Two sulfolactate dehydrogenases with opposite stereospecificity: SlcC for the (S)-isomer and ComC for the (R)-isomer. microbiologyresearch.orguni-konstanz.de

A desulfonative sulfo-lyase (SuyAB) that cleaves (R)-sulfolactate. microbiologyresearch.orgkegg.jp

The presence of dehydrogenases for both enantiomers allows the organism to utilize a racemic mixture of sulfolactate. microbiologyresearch.org

| Gene/Operon | Encoded Protein/Function | Organism Example(s) | Metabolic Pathway |

| com operon | Coenzyme M Biosynthesis | Methanogenic Archaea | Biosynthesis |

| comA | (2R)-phospho-3-sulfolactate synthase | Methanosarcina mazei | Biosynthesis |

| comB | Phosphosulfolactate phosphohydrolase | Methanosarcina mazei | Biosynthesis |

| comC | (R)-sulfolactate dehydrogenase | Methanosarcina mazei | Biosynthesis |

| comDE | Sulfopyruvate decarboxylase | Methanosarcina mazei | Biosynthesis |

| suy cluster | Sulfolactate Degradation | Chromohalobacter salexigens | Degradation |

| suyR | Transcriptional regulator | Chromohalobacter salexigens | Degradation |

| slcHFG | Sulfolactate transport system | Chromohalobacter salexigens | Degradation |

| slcC | (S)-sulfolactate dehydrogenase | Chromohalobacter salexigens | Degradation |

| comC | (R)-sulfolactate dehydrogenase | Chromohalobacter salexigens | Degradation |

| suyAB | (2R)-sulfolactate sulfo-lyase | Chromohalobacter salexigens | Degradation |

| Other Degradative Clusters | Sulfolactate Degradation | Roseovarius nubinhibens ISM | Degradation |

| comDE | Sulfopyruvate decarboxylase | Roseovarius nubinhibens ISM | Degradation |

| xsc | Sulfoacetaldehyde acetyltransferase | Roseovarius nubinhibens ISM | Degradation |

| cuyA | (S)-cysteate sulfo-lyase | Roseovarius nubinhibens ISM | Degradation |

Gene Expression and Regulation in Response to Environmental Cues

The expression of genes involved in (R)-2-O-sulfolactic acid metabolism is tightly regulated, often induced by the presence of the substrate itself or related organosulfonates. This inducible system ensures that the metabolic machinery is produced only when needed, conserving cellular resources.

In bacteria capable of degrading sulfolactate, the enzymes for the pathway are typically inducible. For instance, in Chromohalobacter salexigens, growth on (R,S)-sulfolactate induces the activity of sulfolactate dehydrogenase and (2R)-sulfolactate sulfo-lyase (SuyAB). uni-konstanz.de The activity of (S)-sulfolactate dehydrogenase in acetate-grown cells is negligible compared to sulfolactate-grown cells, confirming its induction. uni-konstanz.de Similarly, in Roseovarius nubinhibens ISM, the desulfonative enzymes sulfoacetaldehyde acetyltransferase (Xsc) and (S)-cysteate sulfo-lyase (CuyA) are inducible and detected in cells grown on sulfolactate, but not in those grown on acetate. nih.gov

The presence of a putative transcriptional regulator, SuyR, within the suy gene cluster of C. salexigens suggests a specific regulatory mechanism for controlling the expression of the operon in response to sulfolactate. uni-konstanz.de Likewise, studies on the degradation of other sulfonates like isethionate in Cupriavidus necator H16 and Ruegeria pomeroyi DSS-3 show that the transcription of the relevant gene clusters is induced during growth with the specific sulfonate. uni-konstanz.de This mode of regulation appears to be a common strategy for the catabolism of organosulfonates, where the compound to be metabolized acts as an environmental cue triggering the expression of the necessary genes. frontiersin.orgfrontiersin.org

Bioinformatic Analysis of (R)-2-O-sulfolactate Metabolism Genes Across Diverse Organisms

Bioinformatic analysis has become an indispensable tool for identifying and predicting metabolic pathways for sulfolactate in a wide range of organisms. By searching sequenced genomes for homologs of known metabolic genes, researchers can uncover putative gene clusters and propose novel biochemical routes. nih.govnih.gov

For example, bioinformatic analysis of the Roseovarius nubinhibens ISM genome was crucial in proposing a novel, bifurcated degradative pathway for sulfolactate. nih.gov The analysis identified candidate genes for sulfopyruvate decarboxylase (ComDE), sulfoacetaldehyde acetyltransferase (Xsc), and (S)-cysteate sulfo-lyase (CuyA), while noting the absence of candidate suyAB genes. nih.gov This genomic blueprint guided the subsequent experimental validation of the pathway. nih.gov

Comparative genomic analyses have revealed the distribution of different combinations of these metabolic genes across various bacteria. nih.gov This has led to the classification of organisms based on their predicted sulfolactate degradation pathways:

The Bifurcated Pathway: Utilizes both CuyA and Xsc for desulfonation (e.g., Roseovarius nubinhibens). nih.gov

The CuyA-only Pathway: Degrades sulfolactate via (S)-cysteate.

The Xsc-only Pathway: Degrades sulfolactate via sulfoacetaldehyde. nih.gov

| Predicted Degradation Pathway | Key Desulfonative Gene(s) | Example Organism(s) |

| Bifurcated (CuyA and Xsc) | cuyA, xsc | Roseovarius nubinhibens ISM |

| CuyA Pathway | cuyA | Ruegeria pomeroyi DSS-3 |

| Xsc Pathway | xsc | Cupriavidus pinatubonensis JMP134 |

These bioinformatic surveys highlight the metabolic diversity for handling sulfolactate and demonstrate how genomic data can predict physiological capabilities. nih.govfrontiersin.org Such analyses are not limited to bacteria; they have also been applied to fungi and archaea to understand the distribution and evolution of metabolic gene clusters. vulcanchem.comnih.govrsc.org

Evolutionary Conservation and Divergence of Pathways

The genetic pathways for sulfolactate metabolism exhibit a fascinating interplay of evolutionary conservation and divergence. Core enzymatic functions, such as the C-S bond cleavage, are conserved, but they are embedded within varied metabolic contexts across different organisms.

A prime example of this evolutionary dynamic is the enzyme complex ComDE (sulfopyruvate decarboxylase). In the archaeal com operon, ComDE is part of a biosynthetic pathway to produce coenzyme M. nih.gov In contrast, in bacteria like Roseovarius nubinhibens, the same enzyme is part of a catabolic pathway to degrade sulfolactate. nih.gov This demonstrates how a conserved enzymatic module has been co-opted for opposite metabolic purposes—anabolism versus catabolism—in different domains of life.

The diversity of sulfolactate dehydrogenases also points to evolutionary divergence. researchgate.net At least three different types of these enzymes are known, including the (R)-specific ComC and the (S)-specific SlcC, which allow organisms like Chromohalobacter salexigens to achieve racemase activity through the action of two distinct dehydrogenases. microbiologyresearch.orguni-konstanz.de Phylogenetic analysis shows that some of these dehydrogenases are related to the broader lactate/malate dehydrogenase superfamily, suggesting recruitment from central metabolic pathways over evolutionary time. researchgate.net

Future Research Directions for R 2 O Sulfolactic Acid

Discovery of Novel Biosynthetic and Degradative Pathways

Future research is poised to uncover new metabolic routes for (R)-2-O-sulfolactic acid, expanding beyond the currently known pathways. While significant strides have been made in understanding its role as an intermediate in coenzyme M biosynthesis and its degradation in various microorganisms, many aspects remain to be explored. nih.govuni-konstanz.de

A key area of investigation will be the identification of novel biosynthetic pathways. Currently, the formation of (R)-3-sulfolactate is understood to be a step in the synthesis of coenzyme M, where it is produced from (2R)-O-phospho-3-sulfolactic acid via dephosphorylation by the enzyme phosphosulfolactate phosphohydrolase (ComB). vulcanchem.com However, the existence of alternative biosynthetic routes in different organisms or under varying environmental conditions is a strong possibility. For instance, the degradation of the plant sulfolipid sulfoquinovose can lead to the formation of sulfolactate, suggesting potential biosynthetic links that are not yet fully characterized. nih.govacs.org

Similarly, the exploration of new degradative pathways is a promising research avenue. The bacterium Roseovarius nubinhibens ISM, for example, utilizes a novel bifurcated pathway to break down 3-sulfolactate, involving both sulfoacetaldehyde (B1196311) acetyltransferase (Xsc) and cysteate sulfo-lyase (CuyA). nih.govresearchgate.net This discovery highlights the metabolic diversity that exists for sulfolactate degradation. Future studies could focus on identifying analogous or entirely different pathways in other marine and terrestrial microorganisms. researchgate.netresearchgate.net The recent discovery of a tandem sulfofucolytic-sulfolactate sulfolyase pathway for the catabolism of the rare sulfosugar sulfofucose in Paracoccus wurundjeri sp. nov. strain Merri further underscores the potential for discovering new metabolic contexts for sulfolactate. biorxiv.orgbiorxiv.org This pathway involves the conversion of sulfofucose to sulfolactaldehyde, which is then metabolized via sulfolactate. biorxiv.orgbiorxiv.org

Table 1: Known and Hypothesized Pathways Involving Sulfolactate

| Pathway Type | Organism(s) | Key Enzymes | Intermediate(s) | End Product(s) |

| Biosynthesis | Methanogenic Archaea | Phosphosulfolactate phosphohydrolase (ComB) | (2R)-O-phospho-3-sulfolactic acid | (R)-3-Sulfolactate |

| Degradation | Roseovarius nubinhibens ISM | Sulfolactate dehydrogenase (SlcD), Sulfopyruvate (B1220305) decarboxylase (ComDE), Sulfoacetaldehyde acetyltransferase (Xsc), Cysteate sulfo-lyase (CuyA) | 3-Sulfopyruvate, Sulfoacetaldehyde, (S)-Cysteate | Acetyl-CoA, Pyruvate (B1213749), Sulfite (B76179) |

| Degradation | Chromohalobacter salexigens | (S)-sulfolactate dehydrogenase (SlcC), (R)-sulfolactate dehydrogenase (ComC), (R)-sulfolactate sulfo-lyase (SuyAB) | 3-Sulfopyruvate | Pyruvate, Sulfite |

| Degradation | Paracoccus wurundjeri | Sulfofucolytic enzymes, Sulfolactate sulfolyase | Sulfofucose, Sulfolactaldehyde | Pyruvate, Sulfite |

Elucidation of Uncharacterized Enzymes and Regulatory Networks

A significant frontier in this compound research is the characterization of the enzymes and regulatory networks that govern its metabolism. While several key enzymes have been identified, many remain uncharacterized, and the intricate regulatory mechanisms that control their expression and activity are largely unknown. nih.govuni-konstanz.de

The purification and characterization of novel enzymes will be crucial. For example, in Chromohalobacter salexigens, two sulfolactate dehydrogenases with opposite stereochemistry, SlcC and ComC, are involved in the degradation of (R,S)-sulfolactate. uni-konstanz.demicrobiologyresearch.org While ComC, an (R)-sulfolactate dehydrogenase, has been identified, further investigation into the structure and function of the novel (S)-sulfolactate dehydrogenase, SlcC, is needed. uni-konstanz.de Similarly, the sulfolactate sulfo-lyase (SuyAB) from this organism requires more detailed study to understand its catalytic mechanism and substrate specificity. uni-konstanz.de The discovery of a new family of NADH-dependent (S)-2-hydroxyacid dehydrogenases, exemplified by the sulfolactate dehydrogenase from Methanocaldococcus jannaschii, opens the door to identifying and characterizing more members of this novel enzyme class. nih.govembopress.org

Understanding the regulatory networks that control sulfolactate metabolism is another key research area. In C. salexigens, an eight-gene cluster is hypothesized to encode the entire degradative pathway, including a transcriptional regulator, SuyR. uni-konstanz.demicrobiologyresearch.org Elucidating the role of SuyR and identifying the specific environmental and metabolic signals that trigger the expression of these genes will provide a deeper understanding of how organisms adapt to the presence of sulfolactate. Investigating the induction of enzymes like sulfolactate dehydrogenase and sulfolactate sulfo-lyase in response to substrate availability will be a critical step in mapping these regulatory pathways. nih.govuni-konstanz.de

Advanced Structural and Mechanistic Studies

Future research will benefit greatly from advanced structural and mechanistic studies of the enzymes involved in this compound metabolism. Determining the three-dimensional structures of these proteins will provide invaluable insights into their catalytic mechanisms, substrate specificity, and evolution.

Cryogenic electron microscopy (cryo-EM) and X-ray crystallography are powerful techniques that can be employed to solve the structures of key enzymes. A recent study on the sulfolactaldehyde dehydrogenase (RlGabD) from Rhizobium leguminosarum utilized cryo-EM to reveal its tetrameric structure and provide insights into its active site. rsc.orgresearchgate.netrsc.orgnih.gov Similar approaches can be applied to other enzymes in the sulfolactate pathways, such as the (R)- and (S)-sulfolactate dehydrogenases and the sulfolactate sulfo-lyases. uni-konstanz.de The crystal structure of the sulfolactate dehydrogenase from the archaeon Methanocaldococcus jannaschii has already revealed a novel fold for a dinucleotide cofactor-dependent dehydrogenase, highlighting the potential for discovering new protein architectures. nih.govembopress.org

Mechanistic studies, including steady-state and pre-steady-state kinetics, will be essential to unravel the catalytic strategies employed by these enzymes. For example, understanding the kinetic mechanism of sulfolactaldehyde dehydrogenase, whether it follows an ordered or random binding of substrates, can inform about its regulation and function within the metabolic network. rsc.orgrsc.orgnih.gov Site-directed mutagenesis, coupled with structural and kinetic analyses, can be used to probe the roles of specific amino acid residues in substrate binding and catalysis. researchgate.net These studies will not only illuminate the fundamental biochemistry of sulfolactate metabolism but may also guide the engineering of these enzymes for biotechnological applications.

Application of Omics Technologies to Understand System-Level Dynamics

The application of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, will be instrumental in gaining a systems-level understanding of this compound metabolism. These approaches allow for a global view of the cellular response to the presence of sulfolactate and can help to identify novel genes, proteins, and metabolic pathways. biorxiv.org

Genomic and transcriptomic analyses can reveal the genetic potential for sulfolactate metabolism in a wide range of organisms and identify gene clusters that are co-regulated in response to sulfolactate. nih.govuni-konstanz.de For instance, the identification of a gene cluster in Chromohalobacter salexigens provided a roadmap for the entire degradative pathway. uni-konstanz.demicrobiologyresearch.org Proteomics can be used to identify and quantify the proteins that are expressed when an organism is grown on sulfolactate as a sole carbon and energy source, confirming the involvement of predicted enzymes and potentially uncovering new ones. biorxiv.orgbiorxiv.org

Metabolomics, the large-scale study of small molecules, can be used to track the flow of metabolites through the sulfolactate pathways and identify previously unknown intermediates. vulcanchem.comsci-hub.se A recent study on the effects of traditional Chinese medicine on weaned yaks identified (2R)-O-phospho-3-sulfolactic acid as a differentially abundant metabolite, suggesting its involvement in broader metabolic contexts. vulcanchem.com Combining these omics approaches will provide a comprehensive picture of how organisms sense, metabolize, and respond to this compound, revealing the intricate network of interactions that govern its role in cellular and ecosystem-level processes. uea.ac.uk

Exploration of this compound in New Biological Systems

A significant area for future research is the exploration of this compound in novel biological systems, moving beyond the currently studied bacteria and archaea. This will broaden our understanding of the ecological distribution and physiological roles of this compound.

Investigating the presence and metabolism of this compound in a wider range of marine and terrestrial environments is crucial. Sulfolactate is known to be a widespread natural product, and its degradation is an important step in the biogeochemical cycling of sulfur. nih.govfrontiersin.org Exploring diverse ecosystems, from deep-sea hydrothermal vents to soil and freshwater environments, is likely to reveal new organisms with unique pathways for sulfolactate metabolism. researchgate.netembopress.org The discovery of sulfolactate degradation in coral microbiomes suggests its importance in symbiotic relationships. researchgate.net

Furthermore, the potential roles of this compound in higher organisms, including plants and animals, warrant investigation. While it is known to be present in these organisms, its specific functions are not well understood. researchgate.net For example, the identification of (R)-2-O-sulfolactate as a metabolite in a study on hyperuricemia and gout in mice suggests potential links to mammalian physiology and disease that are yet to be explored. nih.gov Synthetic biology approaches could also be employed to introduce and study sulfolactate metabolic pathways in new host organisms, potentially enabling the production of valuable chemicals or the bioremediation of sulfonate-containing pollutants. synthelis.comujpronline.com

Q & A

Q. What are the established laboratory synthesis methods for (R)-2-O-sulfolactic acid, and how do their yields and limitations compare?

- Methodological Answer : Common synthesis routes include enzymatic sulfonation of lactic acid derivatives or chemical sulfonation using reagents like sulfur trioxide complexes. For example, enzymatic methods often employ sulfotransferases with 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as a cofactor, achieving yields of ~60–75% under optimized pH (6.5–7.5) and temperature (25–37°C) conditions . Chemical methods may use pyridine-sulfur trioxide adducts in anhydrous solvents, yielding 50–65% but requiring stringent moisture control. Limitations include byproduct formation in chemical routes and enzyme instability in biocatalytic approaches. Reproducibility requires detailed reporting of solvent purity, catalyst loading, and reaction monitoring (e.g., TLC/HPLC) .

Table 1 : Comparison of Synthesis Methods

| Method | Yield (%) | Key Conditions | Limitations |

|---|---|---|---|

| Enzymatic Sulfonation | 60–75 | pH 6.5–7.5, 25–37°C, PAPS cofactor | Enzyme cost, stability |

| Chemical Sulfonation | 50–65 | Anhydrous DMF, 0–5°C | Moisture sensitivity, byproducts |

Q. What spectroscopic and chromatographic techniques are most effective for confirming the stereochemical purity of this compound?

- Methodological Answer : Chiral HPLC with a cellulose-based stationary phase (e.g., Chiralpak® IC) can resolve enantiomers using hexane:isopropanol (95:5) mobile phases, validated against racemic standards . Nuclear Overhauser Effect (NOE) NMR experiments or optical rotation measurements ([α]D²⁵ = +12.5° in water) further confirm configuration. X-ray crystallography provides definitive proof but requires high-purity crystals. Researchers should cross-validate results using at least two complementary techniques to address instrumental variability .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic properties (e.g., ΔG° of hydrolysis) of this compound be systematically resolved?

- Methodological Answer : Conduct a meta-analysis of published data to identify outliers and assess experimental conditions (e.g., buffer ionic strength, temperature calibration). Replicate key studies under controlled conditions, using isothermal titration calorimetry (ITC) for direct ΔG° measurement. Computational validation via density functional theory (DFT) can model hydrolysis energetics, comparing results with empirical data to pinpoint methodological discrepancies . Document all protocols in line with FAIR data principles to enhance reproducibility .

Q. What computational strategies elucidate the mechanistic role of this compound in enzymatic reactions, such as sulfotransferase-mediated pathways?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can predict binding affinities between this compound and sulfotransferase active sites, using crystal structures (PDB: 1LS6) as templates. Quantum mechanics/molecular mechanics (QM/MM) simulations reveal transition-state geometries and energy barriers. Validate predictions with mutagenesis studies targeting key residues (e.g., Lys95 in murine sulfotransferase) and kinetic assays (kcat/Km analysis) .

Q. What challenges arise in designing in vivo studies to trace the metabolic fate of this compound, and how can isotopic labeling address these?

- Methodological Answer : Challenges include rapid metabolite turnover and tissue-specific distribution. Use ¹³C or ²H isotopic labeling at the lactic acid backbone to track incorporation into downstream metabolites via LC-MS/MS. Employ knockout models (e.g., sulfotransferase-deficient mice) to isolate pathways. Dose-response studies and compartmental pharmacokinetic modeling (e.g., NONMEM) can quantify hepatic vs. renal clearance .

Guidelines for Methodological Rigor

- Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses when resolving discrepancies .

- Experimental Reproducibility : Adhere to the Beilstein Journal’s standards for reporting synthetic protocols, including solvent grades, instrument calibration, and raw data archiving .

- Literature Integration : Use Boolean search strategies (e.g., "this compound AND (synthesis OR metabolism)") in PubMed/Scopus to identify high-impact studies, supplemented by citation tracking in Web of Science .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.